2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Studies
- Oligomerization and Spectroscopic Analysis : A study focused on the anodic polymerization and subsequent cathodic reduction of 3-methoxythiophene, leading to the creation of soluble oligomeric products composed of 3-methoxythiophene units. These products and their oxidation states were analyzed using spectroscopic methods, serving as a model for studying reactions of insoluble polythiophenes. This research provides a foundation for understanding the redox behavior of similar compounds in solution, which could be relevant for applications in materials science and electronics (Chang & Miller, 1987).
Photochemical Reactions
- Photoreaction Study : Another study explored the photochemical reactions of N,N-dimethylpyruvamide in solvents like methanol and ethanol, yielding various products. This research sheds light on the behavior of similar compounds under photochemical conditions, which might be applicable in developing photoresponsive materials or understanding the environmental degradation of related chemicals (Shima et al., 1984).
Analytical Techniques
- Analytical Characterization of Derivatives : Research on the analytical characterization of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs demonstrates the use of various analytical techniques. This can be particularly relevant for understanding the properties and reactions of complex organic compounds, including 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide, in forensic or pharmaceutical contexts (Zuba & Sekuła, 2013).
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-7-11(2)9-13(8-10)18-12(3)14(16)15-5-6-17-4/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOGTQFETKBLSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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